2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride
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Overview
Description
2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety and an ethanesulfonyl chloride group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride typically involves the reaction of pyrrolidine-2,5-dione with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The ethanesulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Cycloaddition Reactions: The pyrrolidine-2,5-dione moiety can participate in cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with solvents like dichloromethane or acetonitrile being commonly used .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride involves its reactivity towards nucleophiles. The ethanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce the ethanesulfonyl group into target molecules. The pyrrolidine-2,5-dione moiety can also interact with biological targets, such as enzymes and receptors, through non-covalent interactions, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide: Known for its anticonvulsant and analgesic properties.
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: Exhibits anticonvulsant and antinociceptive activities.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Used in the synthesis of biologically active compounds.
Uniqueness
2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride stands out due to its unique combination of a pyrrolidine-2,5-dione moiety and an ethanesulfonyl chloride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO4S/c7-13(11,12)4-3-8-5(9)1-2-6(8)10/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELWRPQYLYNUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89756-66-1 |
Source
|
Record name | 2-(2,5-dioxopyrrolidin-1-yl)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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